

1H NMR Characterization of 3-Bromoquinoline-5-carboxylic acid: A Comparative Analysis

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Compound of Interest

Compound Name: 3-Bromoquinoline-5-carboxylic acid

Cat. No.: B582176

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A detailed examination of the proton nuclear magnetic resonance (^1H NMR) spectrum of **3-Bromoquinoline-5-carboxylic acid** is presented, providing crucial data for researchers and professionals in the fields of medicinal chemistry and drug development. While experimental data for this specific compound is not readily available in public databases, a comprehensive analysis can be constructed through a comparative study of structurally related analogs: 3-bromoquinoline and quinoline-5-carboxylic acid. This guide offers a predicted ^1H NMR data profile for **3-Bromoquinoline-5-carboxylic acid**, supported by experimental data from its constituent chemical moieties.

The unique substitution pattern of **3-Bromoquinoline-5-carboxylic acid**, featuring a bromine atom at the 3-position and a carboxylic acid group at the 5-position of the quinoline scaffold, results in a distinct electronic environment for each proton. This, in turn, gives rise to a characteristic set of signals in its ^1H NMR spectrum. Understanding these chemical shifts and coupling constants is paramount for confirming the molecular structure and assessing the purity of synthesized batches.

Predicted ^1H NMR Spectral Data

Based on the analysis of related compounds, the following table summarizes the predicted ^1H NMR spectral data for **3-Bromoquinoline-5-carboxylic acid**. The prediction considers the additive effects of the electron-withdrawing bromine atom and the carboxylic acid group on the chemical shifts of the quinoline protons.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~9.2	d	~2.0
H-4	~8.8	d	~2.0
H-6	~8.3	d	~7.5
H-7	~7.9	t	~7.8
H-8	~8.5	d	~8.0
COOH	>10	br s	-

Comparative Analysis with Related Compounds

To substantiate the predicted data, a comparison with the experimental ^1H NMR data of 3-bromoquinoline and quinoline-4-carboxylic acid is presented below. This comparison highlights the influence of each substituent on the proton chemical shifts.

Compound	H-2 (ppm)	H-4 (ppm)	H-5 (ppm)	H-6 (ppm)	H-7 (ppm)	H-8 (ppm)
3-Bromoquinoline	8.95 (d)	8.25 (d)	8.11 (d)	7.68 (t)	7.85 (t)	7.75 (d)
Quinoline-4-carboxylic acid	9.05 (d)	-	8.25 (d)	7.80 (t)	7.95 (t)	8.90 (d)
3-Bromoquinoline-5-carboxylic acid (Predicted)	~9.2	~8.8	-	~8.3	~7.9	~8.5

The presence of the bromine at the 3-position is expected to deshield the adjacent H-2 and H-4 protons, shifting them downfield. Similarly, the carboxylic acid group at the 5-position will exert an electron-withdrawing effect, leading to a downfield shift of the protons on the benzene ring, particularly H-6 and H-8.

Experimental Protocols

General ^1H NMR Spectroscopy Protocol:

A standard protocol for acquiring a ^1H NMR spectrum of a quinoline derivative is as follows:

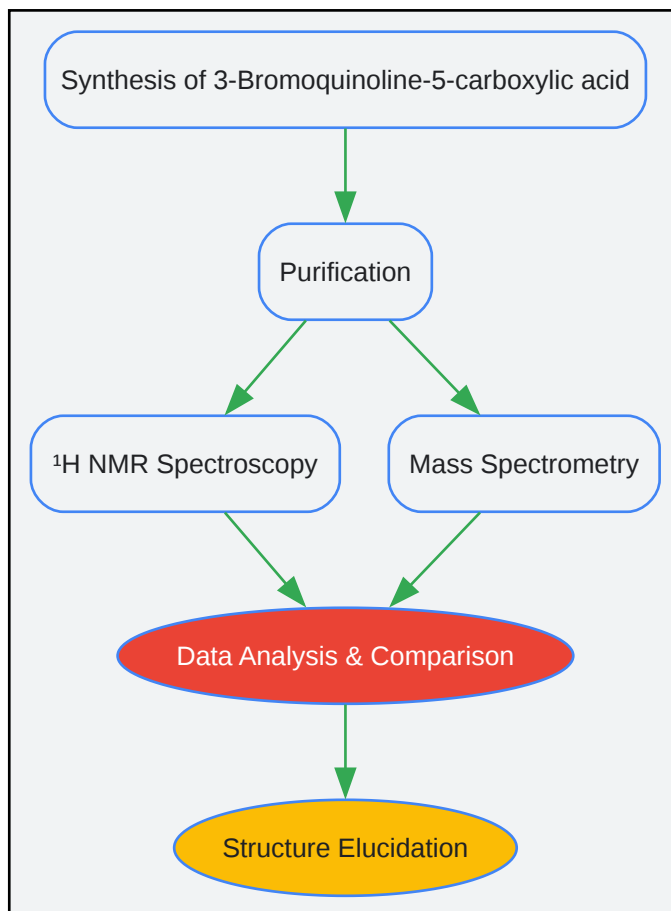
- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** The free induction decay (FID) is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** The FID is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal.

Structural and Logical Relationships

The following diagrams illustrate the molecular structure of **3-Bromoquinoline-5-carboxylic acid** with proton assignments and a logical workflow for its characterization.

Caption: Molecular structure of **3-Bromoquinoline-5-carboxylic acid** with proton numbering.

Characterization Workflow



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Caption: Logical workflow for the synthesis and characterization of **3-Bromoquinoline-5-carboxylic acid**.

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